molecular formula C18H18FN3O4S B2442292 N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1105206-55-0

N1-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2442292
CAS No.: 1105206-55-0
M. Wt: 391.42
InChI Key: WQDNSCVBTPIIAH-UHFFFAOYSA-N
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Description

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide is a complex organic compound that features a thiazolidine ring, a phenyl group, and a fluorobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can then be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve multicomponent reactions, click chemistry, nano-catalysis, and green chemistry approaches to improve selectivity, purity, product yield, and pharmacokinetic activity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide undergoes various types of chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiazolidine derivatives.

    Substitution: The phenyl and fluorobenzyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound .

Scientific Research Applications

N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-N’-(4-fluorobenzyl)ethanediamide involves its interaction with specific molecular targets and pathways. The thiazolidine ring enhances its pharmacological properties by interacting with enzymes and receptors involved in oxidative stress, inflammation, and cell proliferation. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) scavenging, inhibition of cytoplasmic Mur ligases, and activation of PPAR-γ receptors .

Properties

IUPAC Name

N'-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FN3O4S/c19-14-7-5-13(6-8-14)12-20-17(23)18(24)21-15-3-1-4-16(11-15)22-9-2-10-27(22,25)26/h1,3-8,11H,2,9-10,12H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDNSCVBTPIIAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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